molecular formula C16H17ClO3S B12192394 4-Chlorophenyl 2,3,5,6-tetramethylbenzenesulfonate

4-Chlorophenyl 2,3,5,6-tetramethylbenzenesulfonate

Cat. No.: B12192394
M. Wt: 324.8 g/mol
InChI Key: XXISUVWELSJYCI-UHFFFAOYSA-N
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Description

4-Chlorophenyl 2,3,5,6-tetramethylbenzenesulfonate is an organic compound that belongs to the class of sulfonates It is characterized by the presence of a 4-chlorophenyl group attached to a 2,3,5,6-tetramethylbenzenesulfonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorophenyl 2,3,5,6-tetramethylbenzenesulfonate typically involves the reaction of 4-chlorophenol with 2,3,5,6-tetramethylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The use of automated reactors and advanced purification techniques, such as recrystallization or chromatography, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chlorophenyl 2,3,5,6-tetramethylbenzenesulfonate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles, such as amines or thiols, leading to the formation of new compounds.

    Oxidation: The methyl groups on the benzene ring can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, thiols, or alkoxides in the presence of a base (e.g., sodium hydroxide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are used.

Major Products Formed

    Nucleophilic Substitution: Products include sulfonamide or sulfonate ester derivatives.

    Oxidation: Products include carboxylic acids or ketones.

    Reduction: Products include phenyl derivatives or dechlorinated compounds.

Scientific Research Applications

4-Chlorophenyl 2,3,5,6-tetramethylbenzenesulfonate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonate derivatives.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a building block for designing new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-Chlorophenyl 2,3,5,6-tetramethylbenzenesulfonate involves its interaction with specific molecular targets. The sulfonate group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The chlorophenyl group may also contribute to the compound’s biological activity by interacting with cellular membranes or other biomolecules. The exact pathways and targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorophenylsulfonyl Chloride: A related compound with similar reactivity but different applications.

    2,3,5,6-Tetramethylbenzenesulfonyl Chloride: Another sulfonyl chloride derivative with distinct chemical properties.

    4-Chlorophenyl 2,3,5,6-tetramethylbenzenesulfonamide: A sulfonamide derivative with potential biological activities.

Uniqueness

4-Chlorophenyl 2,3,5,6-tetramethylbenzenesulfonate is unique due to the combination of its chlorophenyl and tetramethylbenzenesulfonate groups. This combination imparts specific chemical reactivity and potential biological activities that are not observed in other similar compounds. Its unique structure makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H17ClO3S

Molecular Weight

324.8 g/mol

IUPAC Name

(4-chlorophenyl) 2,3,5,6-tetramethylbenzenesulfonate

InChI

InChI=1S/C16H17ClO3S/c1-10-9-11(2)13(4)16(12(10)3)21(18,19)20-15-7-5-14(17)6-8-15/h5-9H,1-4H3

InChI Key

XXISUVWELSJYCI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)OC2=CC=C(C=C2)Cl)C)C

Origin of Product

United States

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